molecular formula C10H16N2O2Si B11882943 Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate CAS No. 138173-31-6

Methyl 2-[(trimethylsilyl)amino]pyridine-3-carboxylate

Cat. No.: B11882943
CAS No.: 138173-31-6
M. Wt: 224.33 g/mol
InChI Key: OEOCSVJGKCVVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-((trimethylsilyl)amino)nicotinate is a chemical compound that belongs to the class of nicotinates It is characterized by the presence of a trimethylsilyl group attached to the amino group of the nicotinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((trimethylsilyl)amino)nicotinate typically involves the reaction of methyl 2-aminonicotinate with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:

Methyl 2-aminonicotinate+Trimethylsilyl chlorideMethyl 2-((trimethylsilyl)amino)nicotinate+Hydrochloric acid\text{Methyl 2-aminonicotinate} + \text{Trimethylsilyl chloride} \rightarrow \text{Methyl 2-((trimethylsilyl)amino)nicotinate} + \text{Hydrochloric acid} Methyl 2-aminonicotinate+Trimethylsilyl chloride→Methyl 2-((trimethylsilyl)amino)nicotinate+Hydrochloric acid

Industrial Production Methods

Industrial production of Methyl 2-((trimethylsilyl)amino)nicotinate may involve large-scale synthesis using automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((trimethylsilyl)amino)nicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives.

Scientific Research Applications

Methyl 2-((trimethylsilyl)amino)nicotinate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-((trimethylsilyl)amino)nicotinate involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. The nicotinate moiety may interact with nicotinic receptors or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Lacks the trimethylsilyl group and has different chemical properties.

    Trimethylsilyl derivatives: Other compounds with trimethylsilyl groups attached to different functional groups.

Uniqueness

Methyl 2-((trimethylsilyl)amino)nicotinate is unique due to the presence of both the nicotinate and trimethylsilyl groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

138173-31-6

Molecular Formula

C10H16N2O2Si

Molecular Weight

224.33 g/mol

IUPAC Name

methyl 2-(trimethylsilylamino)pyridine-3-carboxylate

InChI

InChI=1S/C10H16N2O2Si/c1-14-10(13)8-6-5-7-11-9(8)12-15(2,3)4/h5-7H,1-4H3,(H,11,12)

InChI Key

OEOCSVJGKCVVFJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)N[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.